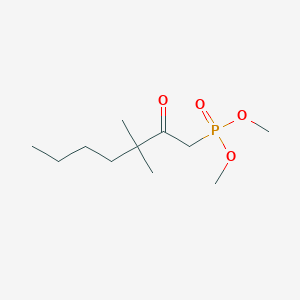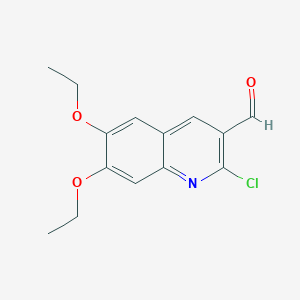
Isochroman-3-ol
Overview
Description
Isochroman-3-ol is a chemical compound that belongs to the class of isochromans, which are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochroman-3-ol can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which uses epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) as a solvent . This method expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and the nucleophile scope to include modestly electronically deactivated and highly substituted β-phenylethanols .
Industrial Production Methods: In industrial settings, the synthesis of isochromans often involves the use of recyclable and efficient heterogeneous catalysts. For example, heteropolyacid ionic liquids have been used to catalyze the oxa-Pictet–Spengler cyclization of arylethanols and aldehydes in dimethyl carbonate, a green solvent . This method is not only efficient but also environmentally friendly, as the catalyst can be recycled multiple times without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions: Isochroman-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidative transformation of the benzylic carbon of isochromans is a common method to synthesize functionalized isochromans . Additionally, electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols in the presence of benzoic acid have been reported .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Friedel–Crafts reactions are frequently employed, using catalysts like aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions include various substituted isochromans, which can be further derivatized for specific applications .
Scientific Research Applications
Isochroman-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isochroman-3-ol involves its ability to participate in various chemical reactions due to its unique structure. The oxa-Pictet–Spengler reaction, for example, involves the formation of a cyclic intermediate that can undergo further transformations . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Isochroman-3-ol can be compared with other similar compounds, such as:
Isochroman: The parent compound, which lacks the hydroxyl group at the 3-position.
3-Isochromanone: A related compound with a carbonyl group at the 3-position.
This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOILLKILSILKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484020 | |
| Record name | isochroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42900-89-0 | |
| Record name | isochroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
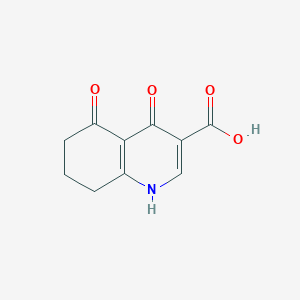

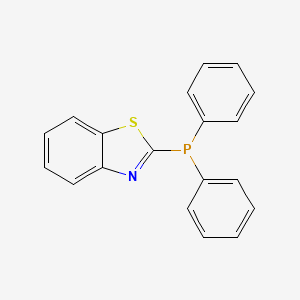

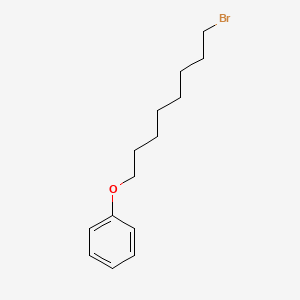
![(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexadecanoic acid](/img/structure/B1625953.png)
![N-(carboxymethyl)-N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]-Glycine](/img/structure/B1625954.png)
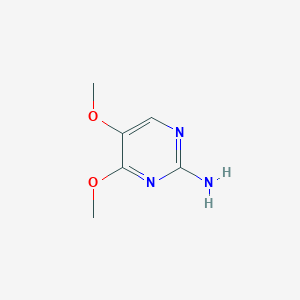

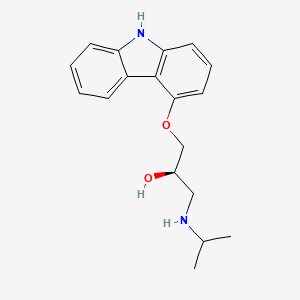
![(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride](/img/structure/B1625959.png)
